

A Comparative Analysis of the Crystal Structures of 4-Fluorobenzylamine Salts

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structures of various salts of **4-fluorobenzylamine**, a versatile intermediate in pharmaceutical and chemical research. Understanding the three-dimensional arrangement of these salts at the molecular level is paramount for controlling their physicochemical properties, such as solubility, stability, and bioavailability, which are critical in drug development. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the underlying processes.

Crystallographic Data Comparison

The crystal structures of **4-fluorobenzylamine** salts are primarily determined by the nature of the counter-anion and the resulting hydrogen-bonding networks. A comparison of the crystallographic parameters for the chloride, bromide, and dihydrogen phosphate salts reveals significant differences in their solid-state arrangements.



Salt	Che mic al For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	у (°)	V (ų)	Z
4- Fluor oben zyla mmo nium Chlo ride	C7H9 FN ⁺ · Cl ⁻	Tricli nic	P-1	5.86 1(3)	7.89 2(4)	10.1 16(5)	71.7 80(7)	81.3 34(7)	71.0 84(7)	420. 3(4)	2
4- Fluor oben zyla mmo nium Brom ide	C7H9 FN⁺ · Br⁻	Tricli nic	P-1	5.95 5(4)	8.05 1(6)	10.2 97(7)	71.1 98(9)	81.0 89(1 0)	70.8 31(1 0)	445. 9(5)	2
4- Fluor oben zyla mmo nium Dihy drog en Phos phat e	[p- FC6 H4C H2N H3]+ H2P O4-	Mon oclini c	P21/ C	10.4 78(5)	5.92 2(3)	15.9 33(8)	90	94.1 3(1)	90	986. 0(8)	4



Data for Chloride and Bromide salts sourced from a comprehensive study on the supramolecular assemblies of **4-fluorobenzylamine**.[1] Data for the Dihydrogen Phosphate salt is from a dedicated structural analysis.

The chloride and bromide salts are isostructural, crystallizing in the triclinic space group P-1.[1] The slight increase in the unit cell volume for the bromide salt is consistent with the larger ionic radius of the bromide anion compared to the chloride anion. In contrast, the dihydrogen phosphate salt crystallizes in the monoclinic space group P21/c.

In the chloride and bromide salts, the primary driving force for the crystal packing is the strong N-H···X (X = Cl, Br) hydrogen bonds.[1] The 4-fluorobenzylammonium cations and the halide anions form distinct supramolecular architectures.

The crystal structure of 4-fluorobenzylammonium dihydrogen phosphate consists of alternating layers of 4-fluorobenzylammonium cations and dihydrogen phosphate anions. These layers are connected by a three-dimensional network of hydrogen bonds. The H₂PO₄⁻ anions are linked by O-H···O hydrogen bonds, forming corrugated layers. The organic cations are situated between these anionic layers and are linked to them through N-H···O hydrogen bonds.

Experimental Protocols

The determination of these crystal structures relies on single-crystal X-ray diffraction, a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.

Synthesis and Crystallization

a. 4-Fluorobenzylammonium Dihydrogen Phosphate: Crystals are grown by dissolving equimolar amounts of p-fluorobenzylamine and orthophosphoric acid in water. The mixture is gently heated (to approximately 330 K) with constant stirring for three hours to obtain a clear solution. Slow evaporation of the solvent at room temperature yields single crystals suitable for X-ray diffraction.

b. 4-Fluorobenzylammonium Chloride and Bromide: The synthesis of these salts typically involves the reaction of **4-fluorobenzylamine** with the corresponding hydrohalic acid (HCl or HBr) in a suitable solvent, followed by crystallization. The specific crystallization conditions, such as solvent and temperature, are crucial for obtaining high-quality single crystals.[1]



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Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

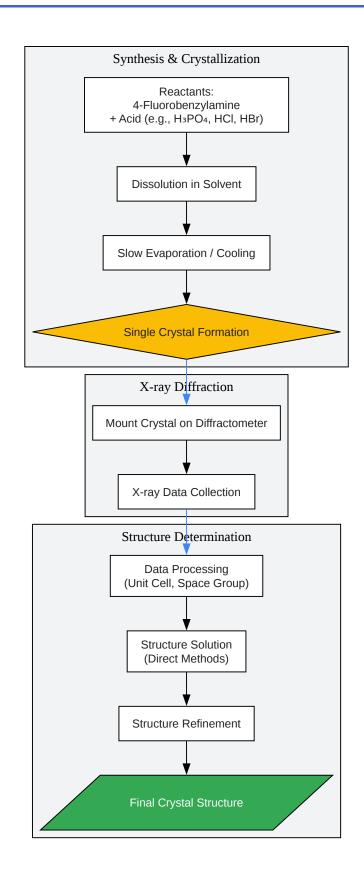
A suitable single crystal is mounted on a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation (e.g., Mo K α , λ = 0.71073 Å) is used to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected.

The collected data are then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a **4-fluorobenzylamine** salt.





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Caption: Workflow for Crystal Structure Determination.



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References

- 1. researchgate.net [researchgate.net]
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